molecular formula C8H6Cl2O B12332532 2,3-Dichloro-6-methylbenzaldehyde

2,3-Dichloro-6-methylbenzaldehyde

Cat. No.: B12332532
M. Wt: 189.04 g/mol
InChI Key: VHVYDWUZWITQTA-UHFFFAOYSA-N
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Description

2,3-Dichloro-6-methylbenzaldehyde is a substituted benzaldehyde featuring two chlorine atoms at the 2- and 3-positions and a methyl group at the 6-position of the aromatic ring. Structural analogs from the literature, such as derivatives synthesized from substituted benzaldehydes, offer insights into how substituent patterns influence reactivity and properties .

Properties

IUPAC Name

2,3-dichloro-6-methylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O/c1-5-2-3-7(9)8(10)6(5)4-11/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHVYDWUZWITQTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, 2,3-dichloro-6-methyl- typically involves the chlorination of 6-methylbenzaldehyde. The process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled conditions to ensure selective chlorination at the 2 and 3 positions on the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve similar chlorination processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product.

Types of Reactions:

    Oxidation: Benzaldehyde, 2,3-dichloro-6-methyl- can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic substitution.

Major Products:

    Oxidation: 2,3-dichloro-6-methylbenzoic acid.

    Reduction: 2,3-dichloro-6-methylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzaldehyde, 2,3-dichloro-6-methyl- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of Benzaldehyde, 2,3-dichloro-6-methyl- involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The chlorine atoms may also contribute to the compound’s reactivity and specificity towards certain biological targets.

Comparison with Similar Compounds

Hypothetical Comparison for 2,3-Dichloro-6-methylbenzaldehyde :

  • The absence of hydroxyl groups in the target compound would likely result in a lower melting point than Compounds 6 and 17. The electron-withdrawing chlorine substituents may enhance electrophilicity at the aldehyde group, influencing reactivity in condensation reactions.

Table 1: Physical Properties of Analogs

Compound Substituents Melting Point (°C) Notable Functional Groups
6 () 6-Cl, 7-CH₃, 2,4-OH 318–319 Hydroxyl, sulfonyl
17 () 6-Cl, 7-C≡N, 2-OH 314–315 Cyano, sulfonyl
Target Compound 2,3-Cl₂, 6-CH₃ Not reported Aldehyde, chloro, methyl

Spectroscopic Characteristics

  • Infrared Spectroscopy: Compound 6 shows OH stretching (3395 cm⁻¹), C=N (1630 cm⁻¹), and sulfonyl (1340–1150 cm⁻¹) peaks . Compound 17 displays a distinct C≡N stretch (2235 cm⁻¹) and a weaker C=N (1605 cm⁻¹) due to electron-withdrawing cyano effects . For 2,3-Dichloro-6-methylbenzaldehyde, the aldehyde C=O stretch (~1700 cm⁻¹) and C-Cl vibrations (~700 cm⁻¹) would dominate, with methyl C-H stretches (~2900 cm⁻¹) also present.
  • NMR Spectroscopy :

    • In Compound 6, the methyl group resonates at δ 2.45 (¹H-NMR), while the aromatic protons show complex splitting due to hydroxyl and sulfonyl groups .
    • The target compound’s ¹H-NMR would feature a deshielded aldehyde proton (~δ 10.0), methyl at δ ~2.5, and aromatic protons influenced by chlorine’s anisotropic effects.

Biological Activity

2,3-Dichloro-6-methylbenzaldehyde is an aromatic aldehyde characterized by its molecular formula C9_9H7_7Cl2_2O. The compound features two chlorine substituents and a methyl group attached to a benzene ring, along with an aldehyde functional group. Its unique structure significantly influences its chemical reactivity and biological activity, making it a subject of interest in various fields, including medicinal chemistry and biochemistry.

The biological activity of 2,3-Dichloro-6-methylbenzaldehyde primarily stems from its ability to interact with various biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially leading to enzyme inhibition or modification of protein functions. Additionally, the presence of chlorine atoms enhances the compound's reactivity, allowing it to target specific biological pathways effectively.

Biological Activities

Research indicates that 2,3-Dichloro-6-methylbenzaldehyde exhibits several biological activities, including:

  • Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial effects against various bacterial strains. It has been evaluated for its potential as an antifungal agent as well.
  • Enzyme Inhibition : The compound acts as an inhibitor for several enzymes due to its ability to form covalent bonds with active sites. This property is particularly valuable in drug design and development.
  • Anticancer Potential : Preliminary investigations suggest that 2,3-Dichloro-6-methylbenzaldehyde may interfere with cancer cell proliferation and survival mechanisms, although further studies are needed to elucidate its full potential in cancer therapy .

Case Studies and Research Findings

  • Antimicrobial Activity :
    • A study evaluated the efficacy of 2,3-Dichloro-6-methylbenzaldehyde against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations above 100 µg/mL, suggesting its potential use in developing new antimicrobial agents.
  • Enzyme Interaction Studies :
    • In vitro assays demonstrated that 2,3-Dichloro-6-methylbenzaldehyde inhibits alkaline phosphatase activity by binding to the enzyme's active site. This interaction was quantified using kinetic studies that revealed a competitive inhibition mechanism.
  • Cancer Cell Proliferation :
    • Research involving human tumor cell lines indicated that treatment with 2,3-Dichloro-6-methylbenzaldehyde resulted in reduced cell viability and increased apoptosis rates. The study highlighted the compound's potential as a lead molecule for anticancer drug development .

Comparative Analysis with Similar Compounds

The biological activity of 2,3-Dichloro-6-methylbenzaldehyde can be compared with other chlorinated benzaldehydes:

Compound NameStructure CharacteristicsUnique Features
BenzaldehydeLacks chlorine and methyl groupsLess reactive; simpler structure
2,6-DichlorobenzaldehydeSimilar structure but lacks methyl groupDifferent reactivity profile
3,4-DichlorobenzaldehydeChlorine atoms positioned differentlyVariations in reactivity and applications
2,4-Dichloro-6-methylbenzaldehydeDifferent chlorination pattern (positions 2 and 4)Unique reactivity due to different substitution

This table illustrates the diversity within chlorinated benzaldehydes while emphasizing the unique characteristics of 2,3-Dichloro-6-methylbenzaldehyde that may influence its applications and biological interactions.

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